

# Spectroscopic Profile of Cyclohexyl p-Toluenesulfonate: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cyclohexyl p-toluenesulfonate

Cat. No.: B1361365

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclohexyl p-toluenesulfonate** (CAS No. 953-91-3), a key intermediate in organic synthesis. The document outlines available data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), presents it in a structured format, and details the typical experimental protocols for acquiring such data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for elucidating the structure of organic molecules. For **Cyclohexyl p-toluenesulfonate**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR data are crucial for confirming its chemical structure.

### $^1\text{H}$ NMR Data

While specific, publicly available high-resolution  $^1\text{H}$  NMR spectra with detailed peak assignments are limited, commercial suppliers confirm that the proton NMR of their products conforms to the expected structure. The anticipated  $^1\text{H}$  NMR spectrum would exhibit signals corresponding to the protons of the cyclohexyl ring and the tosyl group.

Table 1: Predicted  $^1\text{H}$  NMR Data for **Cyclohexyl p-toluenesulfonate**

Protons	Chemical Shift ( $\delta$ , ppm) (Predicted)	Multiplicity (Predicted)	Integration (Predicted)
Aromatic (ortho to SO <sub>2</sub> )	7.7 - 7.9	Doublet	2H
Aromatic (meta to SO <sub>2</sub> )	7.3 - 7.5	Doublet	2H
CH-O (Cyclohexyl)	4.5 - 4.8	Multiplet	1H
Methyl (Tosyl)	2.4 - 2.5	Singlet	3H
CH <sub>2</sub> (Cyclohexyl)	1.2 - 2.0	Multiplet	10H

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

## <sup>13</sup>C NMR Data

The <sup>13</sup>C NMR spectrum provides information on the carbon framework of the molecule. PubChem indicates the availability of a <sup>13</sup>C NMR spectrum for **Cyclohexyl p-toluenesulfonate**, acquired on a Bruker HX-90 instrument.[\[1\]](#)

Table 2: Predicted <sup>13</sup>C NMR Data for **Cyclohexyl p-toluenesulfonate**

Carbon	Chemical Shift ( $\delta$ , ppm) (Predicted)
C=O (Sulfonate)	Not Applicable
Aromatic (C-S)	~145
Aromatic (C-CH <sub>3</sub> )	~134
Aromatic (CH)	~130, ~128
CH-O (Cyclohexyl)	~82
CH <sub>2</sub> (Cyclohexyl)	~32, ~25, ~23
Methyl (Tosyl)	~22

Note: Predicted values are based on typical chemical shifts for similar structural motifs.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Cyclohexyl p-toluenesulfonate** is expected to show characteristic absorption bands for the sulfonate group, the aromatic ring, and the aliphatic cyclohexane ring. PubChem lists the availability of FTIR spectra, including both KBr-pellet and ATR-Neat techniques.[\[1\]](#)

Table 3: Key IR Absorption Bands for **Cyclohexyl p-toluenesulfonate**

Functional Group	Vibrational Mode	Wavenumber (cm <sup>-1</sup> ) (Typical Range)	Intensity
S=O (Sulfonate)	Asymmetric Stretch	1350 - 1370	Strong
S=O (Sulfonate)	Symmetric Stretch	1170 - 1190	Strong
S-O-C	Stretch	1000 - 1050	Medium
C-H (Aromatic)	Stretch	3000 - 3100	Medium
C=C (Aromatic)	Stretch	1450 - 1600	Medium-Weak
C-H (Aliphatic)	Stretch	2850 - 2950	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. GC-MS data for **Cyclohexyl p-toluenesulfonate** is available in the NIST Mass Spectrometry Data Center.[\[1\]](#)

Table 4: Mass Spectrometry Data for **Cyclohexyl p-toluenesulfonate**

m/z	Relative Intensity	Putative Fragment
254	Low	[M] <sup>+</sup> (Molecular Ion)
173	High	[C <sub>7</sub> H <sub>7</sub> O <sub>2</sub> S] <sup>+</sup> (Tosyl cation)
155	Medium	[C <sub>7</sub> H <sub>7</sub> SO <sub>2</sub> ] <sup>+</sup> (p-Toluenesulfonyl cation)
91	Medium	[C <sub>7</sub> H <sub>7</sub> ] <sup>+</sup> (Tropylium cation)
82	High	[C <sub>6</sub> H <sub>10</sub> ] <sup>+</sup> (Cyclohexene radical cation)
67	High	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>

Note: The molecular weight of **Cyclohexyl p-toluenesulfonate** is 254.35 g/mol [\[1\]](#) The fragmentation pattern is consistent with the cleavage of the ester linkage and subsequent fragmentation of the tosyl and cyclohexyl moieties.

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters and sample preparation may require optimization.

### NMR Spectroscopy

- **Sample Preparation:** Dissolve 5-10 mg of purified **Cyclohexyl p-toluenesulfonate** in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
- **Data Acquisition:** Transfer the solution to a clean NMR tube. Acquire the <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-resolution NMR spectrometer.
- **Data Processing:** Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the <sup>1</sup>H NMR spectrum to determine the relative number of protons.

## IR Spectroscopy (ATR-FTIR)

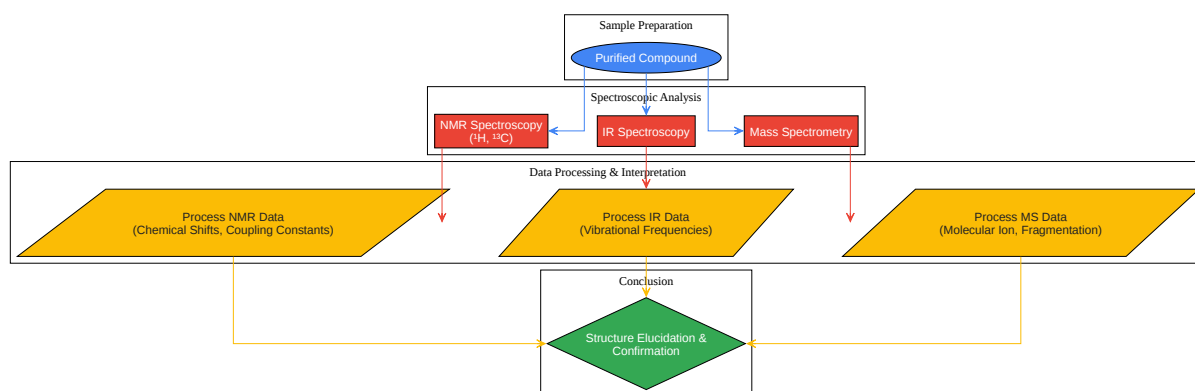
- **Sample Preparation:** Place a small amount of the solid **Cyclohexyl p-toluenesulfonate** directly onto the ATR crystal.
- **Data Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically by co-adding multiple scans to improve the signal-to-noise ratio.
- **Background Subtraction:** A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

## Mass Spectrometry (GC-MS)

- **Sample Preparation:** Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
- **Injection:** Inject a small volume of the solution into the gas chromatograph, which separates the components of the sample before they enter the mass spectrometer.
- **Ionization:** In the mass spectrometer, the sample is typically ionized using electron impact (EI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- **Detection:** The detector records the abundance of each ion, generating a mass spectrum.

## Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like **Cyclohexyl p-toluenesulfonate**.



[Click to download full resolution via product page](#)

A generalized workflow for spectroscopic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Cyclohexyl p-toluenesulfonate | C<sub>13</sub>H<sub>18</sub>O<sub>3</sub>S | CID 13722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of Cyclohexyl p-Toluenesulfonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1361365#spectroscopic-data-for-cyclohexyl-p-toluenesulfonate-nmr-ir-ms]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)